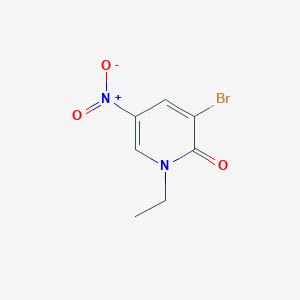

3-bromo-1-ethyl-5-nitropyridin-2(1H)-one

Description

Properties

Molecular Formula |

C7H7BrN2O3 |

|---|---|

Molecular Weight |

247.05g/mol |

IUPAC Name |

3-bromo-1-ethyl-5-nitropyridin-2-one |

InChI |

InChI=1S/C7H7BrN2O3/c1-2-9-4-5(10(12)13)3-6(8)7(9)11/h3-4H,2H2,1H3 |

InChI Key |

DWIAFJLCBYNTHL-UHFFFAOYSA-N |

SMILES |

CCN1C=C(C=C(C1=O)Br)[N+](=O)[O-] |

Canonical SMILES |

CCN1C=C(C=C(C1=O)Br)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

The compound is compared to five analogs (Table 1), highlighting the impact of substituent groups on physicochemical and functional attributes.

Table 1: Structural and Physical Comparison of Pyridinone Derivatives

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Boiling Point (°C) | Density (g/cm³) |

|---|---|---|---|---|---|

| 3-Bromo-1-ethyl-5-nitropyridin-2(1H)-one | C₇H₇BrN₂O₃ | 247.046 | 1-Ethyl, 3-Br, 5-NO₂ | 288.1 ± 40.0 | 1.7 ± 0.1 |

| 5-Bromo-1-methyl-3-nitropyridin-2(1H)-one | C₆H₅BrN₂O₃ | 233.02 | 1-Methyl, 5-Br, 3-NO₂ | N/A | N/A |

| 3-Amino-5-bromo-1-methylpyridin-2(1H)-one | C₆H₇BrN₂O | 203.038 | 1-Methyl, 3-Br, 5-NH₂ | 258.7 ± 40.0 | 1.713 ± 0.06 |

| 5-Bromo-1,4-dimethyl-3-nitropyridin-2(1H)-one | C₇H₇BrN₂O₃ | 247.046 | 1,4-Dimethyl, 5-Br, 3-NO₂ | N/A | N/A |

| 3-Bromo-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one | C₇H₅BrF₃NO | 256.02 | 1-Methyl, 3-Br, 5-CF₃ | 234.2 ± 40.0 | 1.777 ± 0.06 |

Key Comparative Insights

The nitro group at position 5 (target compound) introduces strong electron-withdrawing effects, facilitating electrophilic substitution reactions. In contrast, analogs like 3-amino-5-bromo-1-methylpyridin-2(1H)-one (with an amino group) exhibit electron-donating properties, altering reactivity in coupling reactions .

Electronic Effects :

- The trifluoromethyl (-CF₃) group in 3-bromo-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one provides greater electronegativity and metabolic stability compared to nitro-substituted derivatives, making it favorable for bioactive molecule design .

Safety and Handling: Brominated pyridinones, including the target compound, often require storage under inert gas (e.g., nitrogen) to prevent decomposition, as noted for analogs like 3-bromo-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one .

Preparation Methods

Bromination at Position 5

Starting Material : 2-Hydroxypyridine

Reaction Conditions :

Procedure :

-

Dissolve 2-hydroxypyridine in concentrated HBr.

-

Add Br₂ dropwise under nitrogen at −5°C.

-

Extract with ethyl acetate and purify via silica gel chromatography.

Yield : ~60–70% (based on analogous bromination in indazole systems).

Nitration at Position 3

Intermediate : 5-Bromo-2-hydroxypyridine

Reaction Conditions :

-

Nitrating mixture: Fuming HNO₃ (90%) and concentrated H₂SO₄ (1:2 v/v).

-

Temperature: 0–5°C initially, then gradual warming to 35–40°C.

Procedure :

-

Add 5-bromo-2-hydroxypyridine to the nitrating mixture at 0°C.

-

Quench with ice, extract with dichloromethane, and neutralize with Na₂CO₃.

Yield : ~85–90% (extrapolated from nitration of 4-chloro-2-aminopyridine).

Ethylation of the Hydroxyl Group

Intermediate : 5-Bromo-3-nitro-2-hydroxypyridine

Reaction Conditions :

Procedure :

-

Suspend 5-bromo-3-nitro-2-hydroxypyridine in anhydrous DMF.

-

Add K₂CO₃ and ethyl iodide sequentially.

-

Stir until completion (monitored by TLC).

-

Extract with ethyl acetate, wash with brine, and purify via flash chromatography.

Yield : ~75–85% (analogous to methylation yields in similar systems).

Pathway B: Direct Alkylation of Pre-Substituted Intermediates

Starting Material: 5-Bromo-3-nitropyridin-2(1H)-one

Sourcing : Commercial availability is limited, necessitating in-house synthesis via:

Ethylation Procedure

Reaction Conditions :

-

Ethyl iodide (1.2 eq), Cs₂CO₃ (2.5 eq) in DMF at 25°C for 24 hours.

-

Alternative solvent: Acetonitrile with K₂S₂O₈ as an oxidant.

Optimization Insights :

-

Base Selection : Cs₂CO₃ outperforms K₂CO₃ in minimizing side reactions.

-

Solvent Impact : DMF provides higher yields (80–85%) compared to acetonitrile (70–75%).

Comparative Analysis of Methodologies

| Parameter | Pathway A | Pathway B |

|---|---|---|

| Total Yield | 45–60% | 65–75% |

| Complexity | Multi-step | Fewer steps |

| Intermediate Stability | Moderate (sensitive nitro group) | High |

| Scalability | Suitable for pilot scale | Requires specialized intermediates |

Critical Challenges and Mitigation Strategies

Regioselectivity in Nitration

Ethylation Efficiency

Purification Difficulties

-

Issue : Co-elution of byproducts in chromatography.

-

Solution : Gradient elution with ethyl acetate/hexane (1:10 to 1:3).

Alternative Routes and Emerging Techniques

Microwave-Assisted Synthesis

Q & A

Q. What are the established synthetic routes for 3-bromo-1-ethyl-5-nitropyridin-2(1H)-one, and how do reaction conditions influence yield?

A common approach involves bromination of a pre-functionalized pyridinone core. For example, N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0°C to room temperature can introduce bromine at the 3-position, as demonstrated in analogous brominated pyridinones . Ethylation at the 1-position may precede or follow nitration, depending on substrate stability. Yield optimization requires careful control of stoichiometry, temperature, and solvent polarity. For instance, polar aprotic solvents like DMF enhance electrophilic substitution but may promote side reactions if nitro groups are present .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral signatures should researchers expect?

- NMR :

- ¹H NMR: The ethyl group (1-position) shows a triplet (~1.3 ppm, CH3) and quartet (~4.0 ppm, CH2). The pyridinone ring protons exhibit deshielding due to electron-withdrawing groups (e.g., nitro at 5-position: ~8.5–9.0 ppm) .

- ¹³C NMR: The carbonyl carbon (C2) resonates at ~160–165 ppm, while the brominated carbon (C3) appears at ~100–110 ppm .

- IR : Strong absorption at ~1650–1700 cm⁻¹ (C=O stretch) and ~1520–1560 cm⁻¹ (asymmetric NO2 stretch) .

- X-ray crystallography : SHELX software is widely used for refinement, particularly for resolving disorder in ethyl or nitro groups .

Q. What safety precautions are necessary when handling this compound?

While direct safety data for this compound are limited, related brominated pyridinones (e.g., 5-bromo-3-hydroxy-1H-pyridin-2-one) require gloves, goggles, and ventilation due to potential skin/eye irritation. Nitro groups pose explosion risks under high heat or friction. Consult Safety Data Sheets (SDS) for analogous compounds and implement spill containment protocols .

Advanced Research Questions

Q. How can regioselectivity challenges during nitration or bromination be addressed?

Regioselectivity is influenced by electronic and steric factors. For example, nitration at the 5-position is favored due to the directing effects of the adjacent carbonyl group. Computational methods (e.g., DFT) can predict reactive sites by analyzing electron density maps. Experimental validation via isotopic labeling or competitive reactions (e.g., using mixed HNO3/H2SO4 systems) helps confirm mechanistic pathways. Contradictions in reported regioselectivity may arise from solvent effects or competing intermediates .

Q. What strategies mitigate instability during storage or reaction conditions?

- Thermal instability : Store at –20°C in amber vials to prevent nitro group decomposition.

- Light sensitivity : Use inert atmospheres (N2/Ar) during reactions to avoid radical side reactions.

- Hydrolytic sensitivity : Avoid protic solvents if the ethyl group is prone to cleavage. Stability studies via TGA/DSC can identify decomposition thresholds .

Q. How does the compound’s electronic structure influence its reactivity in cross-coupling reactions?

The bromine atom at C3 acts as a leaving group in Suzuki-Miyaura or Buchwald-Hartwig couplings. However, the electron-withdrawing nitro group at C5 reduces the electron density of the pyridinone ring, potentially slowing oxidative addition. Computational modeling (e.g., Hammett σ constants) and kinetic studies (e.g., monitoring Pd intermediate formation) can optimize catalytic systems. Contrasting reactivity with non-nitrated analogs (e.g., 3-bromo-1-ethylpyridin-2(1H)-one) highlights the nitro group’s impact .

Q. What computational tools are recommended for studying its interaction with biological targets?

- Molecular docking : Software like AutoDock Vina or Schrödinger Suite predicts binding poses with enzymes (e.g., kinases or oxidoreductases).

- MD simulations : GROMACS or AMBER assess binding stability under physiological conditions.

- QSAR : Correlate substituent effects (e.g., nitro vs. methyl) with activity using descriptors like LogP or polar surface area. Validate with in vitro assays (e.g., enzyme inhibition) .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported synthetic yields or spectral data?

Contradictions often arise from subtle differences in protocols (e.g., reagent purity, crystallization methods). For example, SHELX refinement of X-ray data may resolve ambiguities in bond lengths/angles caused by crystal packing . Cross-validate NMR assignments using 2D techniques (HSQC, HMBC) and compare with PubChem/Cambridge Structural Database entries for analogous compounds .

Methodological Best Practices

- Crystallography : Use TWINABS for handling twinned data and Olex2 for structure visualization .

- Synthetic optimization : Employ DoE (Design of Experiments) to systematically vary parameters (e.g., temperature, catalyst loading) .

- Safety protocols : Reference ECHA guidelines for brominated/nitro compounds and conduct hazard operability (HAZOP) studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.